2-(4-溴苯氨基)噻唑-4-羧酸

描述

Synthesis Analysis

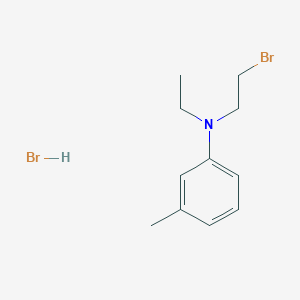

The synthesis of similar compounds, such as “4-(4-Bromo-phenyl)-thiazol-2-amine” derivatives, involves the reaction of 4-bromoacetophenone and thiourea in the presence of a catalyst like iodine . The exact synthesis process for “2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid” might differ and would need to be determined by a chemist.科学研究应用

Synthesis of Benzamides

The compound can be used in the synthesis of benzamide derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides, which can be synthesized using this compound, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .

Antimicrobial Activity

The compound has been used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial activity .

Anticancer Activity

Some derivatives synthesized using this compound have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies have shown that some derivatives of this compound have good docking scores within the binding pocket of selected proteins, indicating their potential as lead compounds for rational drug designing .

未来方向

The future directions for research on “2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, there is potential for exploring its antimicrobial and anticancer activities, as has been done for similar compounds .

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It’s known that such compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

The compound may affect several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in cell division, it could affect the cell cycle and potentially have anti-cancer effects . If it targets neurotransmitter receptors, it could influence neural signaling pathways .

Pharmacokinetics

The presence of the carboxylic acid group could potentially enhance its solubility, aiding in its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme required for cell division, it could lead to cell cycle arrest and apoptosis . If it modulates a neurotransmitter receptor, it could alter neural signaling and influence behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and reactivity . Interactions with other molecules could influence its availability and binding to its targets .

属性

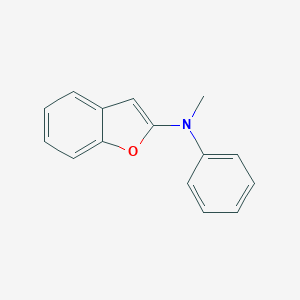

IUPAC Name |

2-(4-bromoanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFYJFHPOHXNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373734 | |

| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid | |

CAS RN |

165682-80-4 | |

| Record name | 2-(4-Bromoanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-80-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)